2-(Difluoromethoxy)nicotinonitrile
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Overview
Description
2-(Difluoromethoxy)nicotinonitrile is an organic compound with the molecular formula C7H4F2N2O It is a derivative of nicotinonitrile, characterized by the presence of a difluoromethoxy group attached to the second carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)nicotinonitrile typically involves the reaction of nicotinonitrile with difluoromethoxy reagents under specific conditions. One common method is the Dimroth rearrangement, which involves the reaction of chalcones with malononitrile and secondary heterocyclic amines or sodium alcoholate . This method yields nicotinonitrile derivatives in fair to good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. The process may include steps such as purification and crystallization to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nicotinonitrile derivatives.
Scientific Research Applications
2-(Difluoromethoxy)nicotinonitrile is utilized in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Methoxy)nicotinonitrile: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-(Trifluoromethoxy)nicotinonitrile: Contains a trifluoromethoxy group, which may impart different chemical properties.
2-(Chloromethoxy)nicotinonitrile: Substituted with a chloromethoxy group, leading to different reactivity.
Uniqueness
2-(Difluoromethoxy)nicotinonitrile is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where such properties are desired .
Properties
IUPAC Name |
2-(difluoromethoxy)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O/c8-7(9)12-6-5(4-10)2-1-3-11-6/h1-3,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXJWFNKTDWPKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673299 |
Source
|
Record name | 2-(Difluoromethoxy)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214388-53-0 |
Source
|
Record name | 2-(Difluoromethoxy)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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